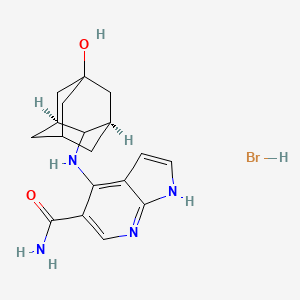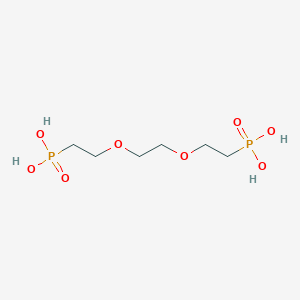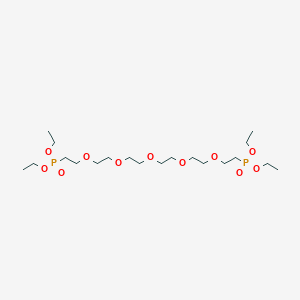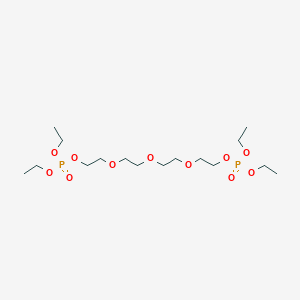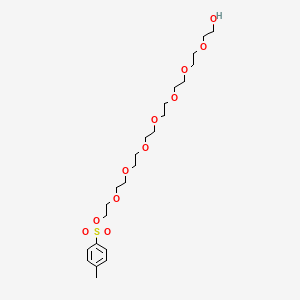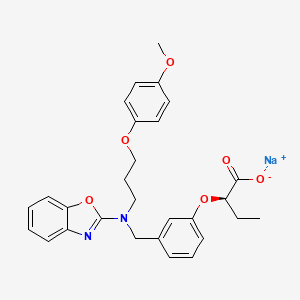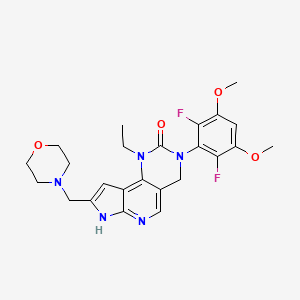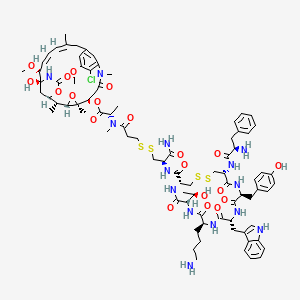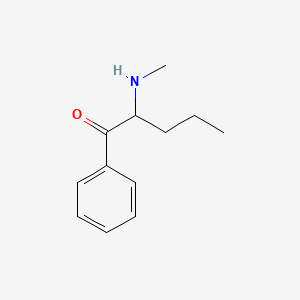
グルカゴン受容体拮抗薬-4
概要
説明
Glucagon receptor antagonists-4 (GRA-4) is a highly potent, non-peptide, and orally active glucagon receptor antagonist . It is primarily used in the study for type 2 diabetes mellitus (T2DM) . Glucagon is a 29-amino acid peptide hormone that stimulates glycogenolysis and gluconeogenesis, and thus acts in opposition to the glucose-lowering effects of insulin .
Synthesis Analysis
A novel series of 4-methyl substituted pyrazole derivatives were designed, synthesized, and biologically evaluated as potent glucagon receptor (GCGR) antagonists . The compounds showed high GCGR binding .
Chemical Reactions Analysis
Single-molecule analysis reveals that a glucagon-bound extracellular domain of the glucagon receptor is dynamic . Both apo-GCGR and glucagon-bound GCGRs show reversible opening and closing of the ECD with respect to the seven-transmembrane (7TM) domain .
Physical And Chemical Properties Analysis
The molecular weight of GRA-4 is 503.5 g/mol . The IUPAC name is 3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid .
科学的研究の応用
糖尿病の管理
グルカゴン受容体拮抗薬-4は、血糖調節に重要な役割を果たすグルカゴンの効果を調節することで、糖尿病の管理に重要な役割を果たします。これらの拮抗薬はグルカゴン受容体を阻害することにより、2型糖尿病でしばしば上昇する肝臓のグルコース産生を抑制します。 これにより、血糖コントロールが改善され、糖尿病に対する治療の武器庫に貴重な追加となる可能性があります {svg_1}.
体重管理
研究によると、グルカゴン受容体拮抗薬は体重に影響を与える可能性があります。グルカゴン受容体の拮抗作用は、エネルギー代謝と食欲のコントロールを変化させ、体重管理や肥満治療における潜在的な応用につながる可能性があります。 臨床試験では、これらの化合物が体重を減らし、肥満関連合併症を抑制する効果を調べています {svg_2}.
脂質代謝
This compoundは、脂質代謝への影響と関連付けられています。研究によると、これらの拮抗薬は脂質異常症と肝臓脂肪量の増加につながる可能性があります。 これらの影響を理解することは、脂質異常症の治療法を開発し、脂質異常症に関連する心血管疾患を予防するために不可欠です {svg_3}.
アミノ酸代謝
グルカゴンのアミノ酸代謝における役割は、特に尿素生成を通して、十分に文書化されています。 This compoundは、アミノ酸代謝に対するグルカゴンの影響を研究するために使用でき、アミノ酸バランスが乱れる代謝性疾患に関する洞察を提供します {svg_4}.
肝疾患
This compoundは、肝疾患の治療における潜在的な役割について調査されています。 これらの化合物は、グルカゴンシグナルを調節することにより、非アルコール性脂肪性肝疾患(NAFLD)や肝臓脂肪症などの状態に対する新しい治療戦略を提供する可能性があります {svg_5}.
心血管の健康
最近の研究によると、this compoundは心血管の健康に影響を与える可能性があります。 これらの拮抗薬は、脂質とグルコースの代謝に影響を与えることで、アテローム性動脈硬化症や高血圧などの心血管疾患のリスク因子を管理するのに役立つ可能性があります {svg_6}.
癌研究
This compoundは、癌研究、特にグルカゴノーマやグルカゴンシグナル伝達経路に関与する他の腫瘍に適用できる可能性があります。 これらの拮抗薬を調査することで、特にグルカゴン活性の変化に反応する腫瘍に対する癌治療の新しいアプローチにつながる可能性があります {svg_7}.
代謝症候群
代謝症候群は、インスリン抵抗性、高血圧、脂質異常症などの症状の複合体です。 This compoundは、この複雑な状態に寄与する根本的なメカニズムを標的とすることで、代謝症候群の研究と治療に役立つ可能性があります {svg_8}.
Safety and Hazards
In a phase 2 study, volagidemab, an antagonistic monoclonal glucagon receptor (GCGR) antibody, was evaluated for safety and efficacy as an adjunct to insulin therapy in adults with T1D . Increases in serum transaminases, fasting glucagon, and total fasting glucagon-like peptide-1 (GLP-1) were observed; levels returned to baseline after drug washout . No increase in hypoglycemia was observed with volagidemab therapy .
将来の方向性
The observed reduction in HbA1c and tolerable safety profile provide a rationale for further randomized studies to define the long-term efficacy and safety of volagidemab in patients with T1D . Therapeutic strategies might involve treatment of diabetic individuals with a combination of glucagon receptor antagonists and small molecules that target alpha cells and suppress the expression of the transcription factor Arx, and/or increase the expression of Pax4 .
特性
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393124-08-7 | |
| Record name | PF-06291874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06291874 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06291874 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



